molecular formula C7H10O3 B14562797 2-Butenoic acid, 3-methyl-4-oxo-, ethyl ester, (Z)- CAS No. 62054-50-6

2-Butenoic acid, 3-methyl-4-oxo-, ethyl ester, (Z)-

Cat. No.: B14562797
CAS No.: 62054-50-6
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-3-methyl-4-oxobut-2-enoate is an organic compound characterized by its unique structure, which includes an ester functional group and a double bond with Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-methyl-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to drive the reaction to completion.

Another method involves the Claisen condensation of ethyl acetate with acetone, followed by the selective reduction of the resulting β-keto ester to yield the desired product. This method requires careful control of reaction conditions to ensure the formation of the Z-isomer.

Industrial Production Methods

On an industrial scale, the production of ethyl (Z)-3-methyl-4-oxobut-2-enoate may involve continuous flow processes to optimize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (Z)-3-methyl-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (Z)-3-methyl-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the Z-configuration may also influence the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Ethyl (Z)-3-methyl-4-oxobut-2-enoate can be compared with similar compounds such as:

    Ethyl (E)-3-methyl-4-oxobut-2-enoate: The E-isomer has different spatial arrangement, leading to variations in reactivity and physical properties.

    Methyl (Z)-3-methyl-4-oxobut-2-enoate: The methyl ester has a different alkyl group, affecting its solubility and reactivity.

    Ethyl (Z)-3-methyl-4-oxobut-2-enoic acid: The acid form has different chemical properties and applications.

These comparisons highlight the uniqueness of ethyl (Z)-3-methyl-4-oxobut-2-enoate in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62054-50-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl (Z)-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4-

InChI Key

YLFXEUMFBVGYEL-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=O

Canonical SMILES

CCOC(=O)C=C(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.